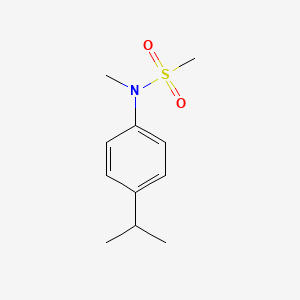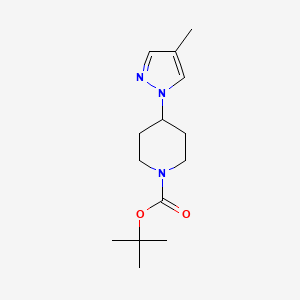
Tert-butyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases. TAK-659 was first synthesized in 2010 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
Tert-butyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B-cells. By inhibiting BTK, this compound prevents the activation and proliferation of B-cells, which are responsible for the growth and spread of cancer cells and the development of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on BTK activity, leading to a reduction in the proliferation and survival of cancer cells and the suppression of the immune response in autoimmune diseases. This compound has also been shown to have a favorable safety profile, with minimal toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, its favorable safety profile, and its ability to be administered orally. However, this compound also has some limitations, including its complex synthesis method, its high cost, and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of Tert-butyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate, including:
1. Further studies to understand the long-term safety and efficacy of this compound in the treatment of various diseases.
2. The development of new formulations and delivery methods for this compound to improve its efficacy and reduce its cost.
3. The exploration of the use of this compound in combination with other therapies to improve its therapeutic potential.
4. The investigation of the potential use of this compound in the treatment of other diseases beyond B-cell malignancies and autoimmune diseases.
Conclusion
This compound is a promising small molecule inhibitor that has shown great potential in the treatment of various cancers and autoimmune diseases. Its high potency and selectivity for BTK inhibition, favorable safety profile, and ability to be administered orally make it an attractive candidate for further studies and development. With continued research, this compound could become a valuable tool in the fight against cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of Tert-butyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained through a multi-step process involving the use of various reagents and catalysts. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Tert-butyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has shown great promise in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
tert-butyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-9-15-17(10-11)12-5-7-16(8-6-12)13(18)19-14(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJFFPIBOQVDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol](/img/structure/B7549718.png)
![[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7549724.png)
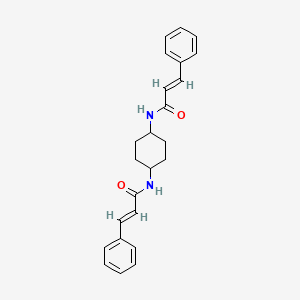
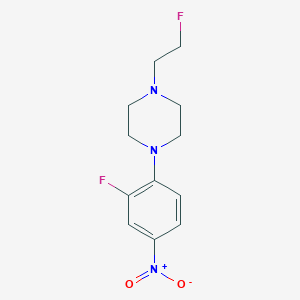
![N'-(4-chlorophenyl)sulfonyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B7549746.png)
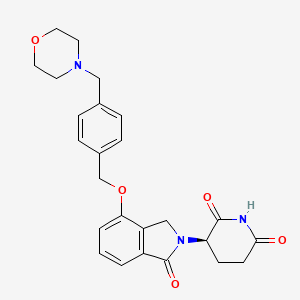
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B7549756.png)

![N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide](/img/structure/B7549770.png)
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)
